ethyl 2-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamido)thiazole-4-carboxylate
Description
Ethyl 2-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamido)thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core linked via a carboxamide group to a pyridazine ring substituted with a 1,2,4-triazole moiety. Structurally, the 1,2,4-triazole group is known for its role in hydrogen bonding and metal coordination, which often correlates with antimicrobial or enzyme-inhibitory activity . The pyridazine-thiazole backbone may confer unique electronic properties, influencing reactivity and binding affinity.
Properties
IUPAC Name |
ethyl 2-[[6-(1,2,4-triazol-1-yl)pyridazine-3-carbonyl]amino]-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N7O3S/c1-2-23-12(22)9-5-24-13(16-9)17-11(21)8-3-4-10(19-18-8)20-7-14-6-15-20/h3-7H,2H2,1H3,(H,16,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMFBSMZDCXMIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=NN=C(C=C2)N3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamido)thiazole-4-carboxylate is a compound of significant interest due to its unique structure and potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C13H11N7O3S
- Molecular Weight : 345.34 g/mol
- IUPAC Name : ethyl 2-[[6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carbonyl]amino]-1,3-thiazole-4-carboxylate
This compound incorporates a thiazole ring and a triazole moiety, which are known for their diverse biological activities including antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Research indicates that compounds containing triazole and thiazole rings exhibit notable antimicrobial properties. For instance, derivatives of thiazoles have shown significant activity against various bacterial strains. In particular, compounds similar to ethyl 2-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamido)thiazole-4-carboxylate have demonstrated Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics like ampicillin and streptomycin .
| Compound | MIC (μg/mL) | Reference |
|---|---|---|
| Ethyl 2-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamido)thiazole-4-carboxylate | TBD | Current Study |
| Ampicillin | 2 | |
| Streptomycin | 0.5 |
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has also been explored. Studies on similar triazole-linked compounds have reported significant inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. The IC50 values for these compounds were found to be competitive with established anti-inflammatory drugs like diclofenac .
Anticancer Activity
Emerging research suggests that thiazole derivatives possess anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation. For example, certain derivatives have been shown to inhibit the growth of various cancer cell lines with IC50 values in the low micromolar range .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds similar to ethyl 2-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamido)thiazole-4-carboxylate:
- Antimicrobial Efficacy : A study evaluated a series of thiazole derivatives against Staphylococcus aureus and Escherichia coli, revealing promising antibacterial activity with MIC values ranging from 3.12 to 12.5 μg/mL .
- Inhibition of COX Enzymes : Another investigation reported that specific thiazole derivatives acted as selective COX inhibitors with significant anti-inflammatory effects demonstrated through in vivo models .
- Cancer Cell Line Studies : Research on triazole-containing compounds indicated their efficacy in inhibiting tumor growth in various cancer cell lines through apoptosis induction mechanisms .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing thiazole and triazole moieties exhibit promising anticancer properties. Ethyl 2-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamido)thiazole-4-carboxylate has been investigated for its ability to inhibit the proliferation of various cancer cell lines. In particular, studies have shown that derivatives with similar structures can induce apoptosis in cancer cells through multiple pathways including the modulation of cell signaling and inhibition of key enzymes involved in tumor growth .
Case Study: Anticancer Efficacy
In a study involving various synthesized thiazole derivatives, one compound demonstrated an IC50 value of 5.71 μM against breast cancer cell lines (MCF-7), outperforming standard chemotherapeutic agents like 5-fluorouracil . This highlights the potential of ethyl 2-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamido)thiazole-4-carboxylate in cancer therapy.
Anti-inflammatory Properties
The compound has also been identified as a potential anti-inflammatory agent. Its structure allows it to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vitro studies have shown that derivatives of triazole exhibit selective inhibition of COX-2 over COX-1, suggesting a favorable safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Table 2: Inhibition Potency
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| Ethyl Triazole Derivative | >100 | 20.5 |
Antimicrobial Activity
Ethyl 2-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamido)thiazole-4-carboxylate has also shown potential as an antimicrobial agent. The presence of the thiazole ring contributes to its ability to disrupt microbial cell membranes and inhibit growth. Studies have demonstrated efficacy against both gram-positive and gram-negative bacteria .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of nitrogen-containing heterocycles, which are prevalent in medicinal chemistry. Key structural analogs include:
Key Findings:
Structural Diversity: The target compound’s pyridazine-thiazole scaffold differs from quinazoline-based analogs in , which feature a fused benzene-pyrimidine system. Pyridazine’s electron-deficient nature may alter binding modes compared to quinazoline’s planar aromaticity .
Synthetic Routes :
- Quinazoline derivatives () were synthesized via Schiff base reactions and thioetherification, achieving moderate yields (50–65%) .
- The target compound likely requires amide coupling (e.g., EDC/HOBt) between pyridazine-3-carboxylic acid and thiazole-2-amine, followed by esterification. Such methods are standard but may face challenges in regioselectivity.
Biological Activity: Quinazoline-triazole hybrids (e.g., compound 6g) showed 71–72% inhibition against fungal pathogens at 50 µg/mL, attributed to the triazole’s hydrogen-bonding capacity and the quinazoline’s planar interaction with enzymes .
Limitations: No direct activity data exists for the target compound in the provided evidence.
Notes
- The provided evidence lacks direct data on the target compound, necessitating cautious extrapolation from structural analogs.
- Further studies should integrate high-throughput screening and X-ray crystallography to elucidate the target compound’s mechanism.
Q & A
Basic Research Questions
Q. What experimental design strategies are recommended for optimizing the synthesis of ethyl 2-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamido)thiazole-4-carboxylate?
- Methodological Answer : Utilize Design of Experiments (DOE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. For example, fractional factorial designs can reduce trial runs while capturing interactions between variables. Statistical analysis of yields and purity (via HPLC or NMR) helps prioritize factors like reaction time or stoichiometry . For heterocyclic systems, hydrazine hydrate and solvent polarity adjustments (e.g., dichloromethane vs. DMF) are critical, as seen in analogous pyrazole-triazole syntheses .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodological Answer : Combine NMR, NMR, and IR spectroscopy to confirm functional groups. For instance, the ester carbonyl (C=O) should appear at ~170 ppm in NMR, while triazole protons resonate as singlets near 8.5–9.0 ppm in NMR. Mass spectrometry (HRMS) ensures molecular weight accuracy, and IR can detect NH/OH stretches (if present) .
Q. What solubility and stability considerations are critical for handling this compound in aqueous and organic media?
- Methodological Answer : Test solubility in polar aprotic solvents (e.g., DMSO, DMF) for reaction compatibility and in aqueous buffers for biological assays. Stability studies under varying pH (1–12) and temperatures (4°C to 40°C) can identify degradation pathways. For thiazole derivatives, UV-Vis spectroscopy tracks decomposition kinetics, while TLC monitors byproduct formation .
Q. What safety protocols are essential during synthesis and characterization?
- Methodological Answer : Use fume hoods for azide-containing intermediates (risk of explosive byproducts) and wear PPE (gloves, goggles, lab coats). Waste must be segregated; azides and heavy metal catalysts require specialized disposal. Safety training (100% exam compliance) is mandatory for advanced labs .
Advanced Research Questions
Q. How can computational methods predict the reactivity of the triazole-pyridazine-thiazole core in catalytic or biological systems?
- Methodological Answer : Apply density functional theory (DFT) to model transition states and reaction pathways. For example, calculate Fukui indices to identify nucleophilic/electrophilic sites on the triazole ring. Molecular docking (e.g., AutoDock Vina) can simulate interactions with biological targets like enzymes (e.g., 14α-demethylase) to prioritize synthetic analogs .
Q. What strategies resolve contradictions in reported biological activity data for similar triazole-thiazole hybrids?
- Methodological Answer : Cross-validate assays (e.g., antifungal MIC vs. cytotoxicity) to distinguish true activity from false positives. Use orthogonal techniques:
- Purity : HPLC-MS to rule out impurities (>95% purity threshold).
- Target engagement : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding .
- Data normalization : Account for batch-to-batch variability via internal controls (e.g., reference inhibitors) .
Q. How can reaction fundamentals (e.g., kinetics, thermodynamics) guide reactor design for scaling up this compound?
- Methodological Answer : Conduct kinetic profiling (e.g., via in situ FTIR or calorimetry) to determine rate-limiting steps. For exothermic steps (common in triazole formation), use jacketed reactors with precise temperature control. Membrane separation technologies (e.g., nanofiltration) can purify intermediates efficiently, reducing solvent waste .
Q. What green chemistry approaches minimize waste in multi-step syntheses involving this compound?
- Methodological Answer : Replace traditional solvents with bio-based alternatives (e.g., cyclopentyl methyl ether) for azide cycloadditions. Employ catalytic recycling (e.g., Pd nanoparticles for cross-couplings) and atom-economical steps (e.g., one-pot reactions). Lifecycle assessment (LCA) quantifies environmental impact reductions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
